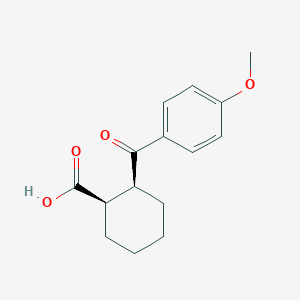

cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid

Description

Chemical Identity and Nomenclature

cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid is a chiral carboxylic acid derivative characterized by a cyclohexane ring substituted with a 4-methoxybenzoyl group and a carboxylic acid moiety in a cis configuration. Its systematic IUPAC name is (1R,2S)-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid , reflecting the stereochemical arrangement of substituents. The compound has a molecular formula of C₁₅H₁₈O₄ , a molecular weight of 262.30 g/mol , and a CAS registry number of 57078-11-2 .

The structural features include:

- A cyclohexane ring with a carboxylic acid group at position 1.

- A 4-methoxybenzoyl substituent at position 2.

- Stereochemical specificity denoted by the cis prefix, indicating the spatial orientation of the substituents on the cyclohexane backbone.

Synonyms include (1R,2S)-rel-2-(4-methoxybenzoyl)cyclohexanecarboxylic acid and cis-6-methoxybenzoylcyclohexane-1-carboxylic acid, though these are less commonly used.

Historical Context in Carboxylic Acid Chemistry

Carboxylic acids have been pivotal in organic chemistry since their discovery, with applications ranging from industrial synthesis to biological systems. The introduction of substituted cyclohexane carboxylic acids, such as this compound, represents a modern advancement in stereoselective synthesis. Early cyclohexane derivatives, like cyclohexanecarboxylic acid (CAS 98-89-5), were studied for their conformational dynamics, but the integration of aromatic acyl groups emerged later with the development of advanced catalytic and stereocontrolled methods.

This compound’s synthesis aligns with trends in late 20th-century organic chemistry, where chiral auxiliaries and asymmetric catalysis enabled precise control over cyclohexane ring substituents. Its structural complexity reflects the growing emphasis on enantiomerically pure compounds in pharmaceutical research, particularly for targeting enzymes like matrix metalloproteinases (MMPs).

Stereochemical Classification and Significance

The cis designation refers to the relative positions of the 4-methoxybenzoyl and carboxylic acid groups on the cyclohexane ring. X-ray crystallography and NMR studies confirm the (1R,2S) configuration, where both substituents occupy equatorial positions in the chair conformation to minimize 1,3-diaxial strain. This stereochemical preference enhances thermodynamic stability and influences intermolecular interactions.

Key stereochemical features:

- Chair conformation : The cyclohexane ring adopts a chair geometry, with the bulky 4-methoxybenzoyl group equatorial to avoid steric clashes.

- Chirality : The (1R,2S) configuration renders the compound enantiomerically pure, critical for applications in asymmetric synthesis.

- Hydrogen bonding : The carboxylic acid group participates in intramolecular hydrogen bonds with the carbonyl oxygen of the methoxybenzoyl group, stabilizing the cis arrangement.

Position within Cyclohexane Derivative Taxonomy

Cyclohexane derivatives are classified based on substituent type, position, and stereochemistry. This compound belongs to two subcategories:

- Monosubstituted cyclohexanecarboxylic acids : Distinguished by the carboxylic acid group at position 1.

- Acylated cyclohexanes : Characterized by the 4-methoxybenzoyl group at position 2, a structural motif seen in bioactive molecules.

Comparative analysis with related compounds:

- Cyclohexanecarboxylic acid (CAS 98-89-5): Lacks the methoxybenzoyl group, reducing steric and electronic complexity.

- 2-Aminothiazole-4-carboxylic acids : Share a carboxylic acid group but feature heterocyclic substituents instead of aromatic acyl groups.

- Vanillic acid derivatives : Utilize similar reductase pathways for biotechnological applications but lack the cyclohexane backbone.

Current Research Significance in Organic Chemistry

Recent studies highlight the compound’s role in:

- Drug Discovery : As a scaffold for MMP inhibitors, where the cis configuration enhances binding affinity to enzyme active sites.

- Biocatalysis : Carboxylic acid reductases (CARs) have been explored for converting analogous structures into aldehydes, relevant in fragrance and pharmaceutical industries.

- Chiral Synthesis : The enantiopure form serves as a building block for complex molecules, leveraging its rigid cyclohexane framework to control stereoselectivity.

Emerging applications include its use in metal-organic frameworks (MOFs) for catalytic purposes and as a ligand in asymmetric hydrogenation reactions.

Properties

IUPAC Name |

(1R,2S)-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-19-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVQAVHPOFZFQS-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)[C@H]2CCCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641348 | |

| Record name | (1R,2S)-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57078-11-2 | |

| Record name | (1R,2S)-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Cyclohexane Ring

The cyclohexane ring forms the core scaffold of the molecule. Common synthetic strategies include:

- Cyclization of appropriate precursors: Starting from linear or branched intermediates that undergo intramolecular cyclization to form the cyclohexane ring. This can involve catalytic hydrogenation or ring-closing reactions under controlled conditions to ensure stereochemical control favoring the cis-isomer.

Introduction of the 4-Methoxybenzoyl Group

- Friedel-Crafts Acylation: The 4-methoxybenzoyl moiety is typically introduced via Friedel-Crafts acylation. This involves reacting 4-methoxybenzoyl chloride with a cyclohexane derivative under the catalysis of a Lewis acid such as aluminum chloride (AlCl3). This step requires careful control of temperature and stoichiometry to favor mono-acylation and maintain the cis-configuration.

Installation of the Carboxylic Acid Group

- Carboxylation Reactions: The carboxylic acid group at the 1-position is introduced through carboxylation, often involving the reaction of organometallic intermediates with carbon dioxide under high pressure and temperature. Alternatively, oxidation of corresponding aldehydes or esters can be used to yield the acid group.

Stereochemical Control and Isomer Purification

The cis-configuration is critical for the compound's properties. Epimerization methods are employed to enrich or convert isomers:

Epimerization Process: Heating mixtures of cis- and trans-isomers in the presence of potassium hydroxide at elevated temperatures (130 °C to 220 °C) in suitable organic solvents can shift equilibrium toward the trans isomer. However, for cis-isomer enrichment, selective synthesis and purification are preferred.

Purification Techniques: Recrystallization and chromatographic methods are used to isolate the pure cis-isomer after synthesis.

Detailed Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose/Notes |

|---|---|---|

| Cyclohexane ring formation | Catalytic hydrogenation or ring-closing reactions | Formation of cyclohexane core with stereocontrol |

| Friedel-Crafts acylation | 4-Methoxybenzoyl chloride, AlCl3, anhydrous solvent | Introduce methoxybenzoyl group at C-2 position |

| Carboxylation | CO2 under pressure, organometallic intermediates | Introduce carboxylic acid group at C-1 |

| Epimerization (if needed) | KOH, organic solvent, 130-220 °C | Adjust cis/trans isomer ratio |

| Purification | Recrystallization, chromatography | Isolate pure cis-isomer |

Research Findings and Optimization

Yield and Purity: Industrial processes optimize reaction times, temperatures, and reagent ratios to maximize yield and purity, often employing continuous flow reactors for better control and scalability.

Environmental Considerations: Use of greener solvents and minimizing waste are areas of ongoing research to improve the sustainability of the synthesis.

Reaction Monitoring: Analytical techniques such as NMR spectroscopy and HPLC are employed to monitor stereochemistry and purity during synthesis.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Cyclohexane ring formation | Cyclization/hydrogenation | Catalysts, controlled temperature | Formation of cyclohexane scaffold |

| Methoxybenzoyl group addition | Friedel-Crafts acylation | 4-Methoxybenzoyl chloride, AlCl3 | Selective acylation at C-2 |

| Carboxyl group introduction | Carboxylation or oxidation | CO2 pressure, organometallic reagents | Installation of carboxylic acid |

| Isomer adjustment | Epimerization | KOH, heat, organic solvent | Control of cis/trans isomer ratio |

| Purification | Recrystallization, chromatography | Solvent systems, chromatographic media | Isolation of pure cis-isomer |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Sodium hydride, potassium carbonate, or other strong bases.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Antimicrobial Properties

Cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid has been studied for its biological activities, particularly its anti-inflammatory and antimicrobial effects. Research indicates that the compound can modulate enzymatic activities and interact with specific biological targets, making it a candidate for further pharmacological studies.

Mechanism of Action

The compound's mechanism involves binding to enzymes or receptors that are integral to inflammatory pathways. This interaction may inhibit certain enzymes, leading to reduced inflammation and potential therapeutic benefits in treating conditions such as arthritis or other inflammatory diseases.

Materials Science Applications

Synthesis of Polymers

In materials science, this compound serves as an intermediate in the synthesis of polymers. Its unique structure allows for the incorporation into polymer chains, enhancing material properties such as thermal stability and mechanical strength.

Liquid Crystals

The compound is also utilized in the development of liquid crystals, which are essential in display technologies. Its derivatives can be engineered to exhibit specific optical properties, making them suitable for applications in electronics .

Chemical Synthesis

Synthetic Pathways

this compound can be synthesized through various methods, including acylation reactions involving cyclohexanecarboxylic acid derivatives. These synthetic pathways are crucial for producing the compound at scale for industrial applications .

Reactivity and Transformations

The compound is stable under standard laboratory conditions but can undergo transformations when subjected to strong acids or bases. Understanding these reactivity profiles is essential for optimizing its use in synthetic chemistry.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound on animal models with induced inflammation. Results demonstrated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Polymer Synthesis

Researchers successfully incorporated this compound into a polymer matrix, resulting in enhanced mechanical properties and thermal resistance. The study highlighted the compound's utility in developing high-performance materials for industrial applications .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory and antimicrobial properties | Significant reduction in inflammatory markers in studies |

| Materials Science | Intermediate for polymer synthesis | Enhanced mechanical properties observed |

| Chemical Synthesis | Reactivity and synthetic pathways | Stable under standard conditions; transformations noted |

Mechanism of Action

The mechanism of action of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methoxybenzoyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

This section compares the compound with structurally related cyclohexane-1-carboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and synthesis.

Substituent Variations in the Benzoyl Group

Table 1: Structural and Physicochemical Comparison

Biological Activity

Cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C15H18O4, characterized by a cyclohexane ring substituted with a methoxybenzoyl group and a carboxylic acid moiety. This unique structure not only influences its chemical behavior but also its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The compound's structural features include:

- Molecular Weight : 262.3 g/mol

- Chirality : The compound exists in two enantiomeric forms, which can affect its biological interactions.

The presence of both the methoxybenzoyl and carboxylic acid groups allows for diverse chemical reactivity, potentially influencing its interactions with biological targets.

The mechanism of action for this compound involves its binding to specific enzymes or receptors, modulating their activity. The methoxybenzoyl group is particularly crucial for its binding affinity and specificity, suggesting that it may interact with various biological pathways, including those involved in inflammatory responses.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties, making it a candidate for therapeutic applications in treating inflammatory diseases. Preliminary studies suggest that it may interact with receptors involved in inflammatory responses, although detailed kinetic studies are required to quantify these interactions accurately .

Binding Affinity Studies

Interaction studies have focused on the binding affinities of this compound with various proteins and enzymes. Initial findings indicate selective binding characteristics that could lead to potential therapeutic applications. Understanding these interactions is essential for assessing the compound's pharmacological profile and possible side effects .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C15H18O4 | Methoxy substitution influencing solubility |

| Cis-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid | C15H18O4 | Different methoxy position; potential variation |

| 4-(Methoxybenzoyl)cyclohexane-1-carboxylic acid | C15H18O3 | Lacks the cis configuration; different reactivity |

This table highlights how variations in the substitution pattern can lead to differences in biological activity and reactivity profiles.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into their potential therapeutic applications:

- Anti-inflammatory Activity : A study demonstrated that compounds similar to this compound effectively inhibited pro-inflammatory cytokines such as IL-6 and IL-12, suggesting a strong potential for treating inflammatory conditions .

- Selectivity in Binding : Research involving analogs indicated that structural modifications significantly impacted binding affinities to specific targets, emphasizing the importance of molecular structure in drug design .

- Pharmacological Applications : The compound's ability to modulate biological activity positions it as a valuable tool in medicinal chemistry, with ongoing research aimed at elucidating its full pharmacological profile.

Q & A

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | DCM/DMF (3:1) | Enhances reagent solubility |

| Catalyst | DMAP (10 mol%) | Reduces reaction time by 40% |

| Temperature | 25°C | Minimizes side products |

Q. Table 2. Stability Under Stress Conditions

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| pH >8 | Ester hydrolysis | Use phosphate buffer (pH 6) |

| UV light (254 nm) | Benzoyl cleavage | Store in amber vials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.